Cas no 864754-21-2 (3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine)

3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine structure
864754-21-2 structure
Product Name:3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine
CAS No:864754-21-2
MF:C15H20BN3O2
MW:285.149203300476
MDL:MFCD08706029
CID:718693
PubChem ID:17999185
Update Time:2025-11-01

3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine
    • 1-(Pyridin-3-ylmethyl)-1H-pyrazole-4-boronic acid, pinacol ester
    • 3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]pyridine
    • Pyridine,3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl]-
    • 1-(3-PyridylMethyl)-1H-pyrazole-4-boronic acid pinacol ester
    • 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-yl)methyl)pyridine
    • 3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyridine
    • 3-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-
    • 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine
    • 3-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl]pyridine (ACI)
    • 3-[[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl]pyridine
    • 3-{[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRAZOL-1-YL]METHYL}PYRIDINE
    • 3-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl]pyridine
    • DTXSID40592252
    • 3-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine
    • Pyridine, 3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl]-
    • DS-13598
    • 3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrazol-1-ylmethyl]pyridine
    • 864754-21-2
    • AKOS015958617
    • EN300-265799
    • (1-(PYRIDIN-3-YLMETHYL)-1H-PYRAZOL-4-YL)BORONIC ACID PINACOL ESTER
    • CS-0030603
    • 1-(3-Pyridinmethyl)pyrazole-4-boronic acid pinacol ester
    • SCHEMBL1356432
    • F9995-1255
    • MFCD08706029
    • F11405
    • LVLQAPQDEZOFQU-UHFFFAOYSA-N
    • 1-(Pyridin-3-ylmethyl)-1H-pyrazole-4-boronic acid pinacol ester, AldrichCPR
    • MDL: MFCD08706029
    • Inchi: 1S/C15H20BN3O2/c1-14(2)15(3,4)21-16(20-14)13-9-18-19(11-13)10-12-6-5-7-17-8-12/h5-9,11H,10H2,1-4H3
    • InChI Key: LVLQAPQDEZOFQU-UHFFFAOYSA-N
    • SMILES: N1C=C(CN2C=C(B3OC(C)(C)C(C)(C)O3)C=N2)C=CC=1

Computed Properties

  • Exact Mass: 285.16500
  • Monoisotopic Mass: 285.1648571g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.2

Experimental Properties

  • Density: 1.12
  • Melting Point: 102-106℃
  • Boiling Point: 450.6°C at 760 mmHg
  • Flash Point: 226.3°C
  • Refractive Index: 1.559
  • PSA: 49.17000
  • LogP: 1.62560

3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ;  16 h, rt
Reference
Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 2. Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
Westaway, Susan M.; et al, Journal of Medicinal Chemistry, 2016, 59(4), 1370-1387

Production Method 2

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ;  16 h, rt
Reference
Development of Inhibitors of SAICAR Synthetase (PurC) from Mycobacterium abscessus Using a Fragment-Based Approach
Charoensutthivarakul, Sitthivut ; et al, ACS Infectious Diseases, 2022, 8(2), 296-309

3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine Raw materials

3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine Preparation Products

3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine Suppliers

Amadis Chemical Company Limited
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(CAS:864754-21-2)3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine
Order Number:A863169
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:39
Price ($):265.0
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3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine Related Literature

Additional information on 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine

Introduction to 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine (CAS No. 864754-21-2)

3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine, commonly referred to by its CAS number 864754-21-2, is a versatile compound with significant applications in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique boronic ester functionality and pyridine moiety, which confer it with a wide range of chemical reactivity and biological activity. The compound's structure includes a pyridine ring attached to a tetramethyl-1,3,2-dioxaborolane group through a pyrazole linker, making it an attractive candidate for various synthetic transformations and biological studies.

The tetramethyl-1,3,2-dioxaborolane group in 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine is particularly noteworthy due to its stability and reactivity in palladium-catalyzed cross-coupling reactions. This functionality allows for the efficient introduction of boron-containing groups into organic molecules, which is crucial for the synthesis of complex organic compounds and pharmaceuticals. The pyridine ring, on the other hand, imparts the compound with basic properties and enhances its solubility in polar solvents, making it suitable for a variety of chemical reactions and biological assays.

In recent years, 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine has gained attention in the field of medicinal chemistry due to its potential as a building block for the synthesis of novel therapeutic agents. The compound's ability to undergo selective functionalization through its boronic ester group has been exploited in the development of targeted drugs for various diseases. For instance, studies have shown that derivatives of this compound exhibit promising antitumor activity by selectively inhibiting specific enzymes involved in cancer cell proliferation.

The synthesis of 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine typically involves a multi-step process that includes the formation of the pyrazole ring and subsequent introduction of the boronic ester group. One common synthetic route involves the reaction of 3-bromopyridine with 4-bromo-N,N'-dimethylhydrazine to form the intermediate pyrazole derivative, followed by treatment with bis(pinacolato)diboron to introduce the boronic ester functionality. This synthetic strategy has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.

The biological activity of 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine has been extensively studied in various cellular and animal models. Research has demonstrated that this compound can effectively modulate key signaling pathways involved in cell growth and survival. For example, it has been shown to inhibit the activity of kinases such as PI3K and AKT, which are often dysregulated in cancer cells. Additionally, the compound's ability to cross cell membranes and accumulate within target tissues makes it a promising candidate for drug delivery applications.

One of the key challenges in the development of 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine as a therapeutic agent is optimizing its pharmacokinetic properties. Studies have focused on improving its solubility and stability in physiological conditions to enhance its bioavailability and reduce potential side effects. Various prodrug strategies have been explored to address these issues, including the use of biodegradable linkers that release the active compound upon reaching specific cellular environments.

In addition to its potential as a drug candidate, 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine has also found applications in materials science and catalysis. The unique electronic properties of the pyridine ring and boronic ester group make it an excellent ligand for metal complexes used in homogeneous catalysis. For instance, palladium complexes containing this ligand have shown high catalytic activity in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biologically active compounds.

The environmental impact of 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine is another important consideration in its development and use. Studies have shown that this compound is relatively stable under ambient conditions but can be degraded under specific environmental conditions such as acidic or basic media. Efforts are ongoing to develop more environmentally friendly synthetic methods and disposal practices to minimize any potential ecological risks associated with its use.

In conclusion, 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-y l)-1H-pyrazol - 1 - yl ] methyl } pyridine (CAS No . 864754 - 2 0 - 0 ) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it an invaluable tool for researchers working in medicinal chemistry, organic synthesis, materials science, and catalysis. As research continues to uncover new properties and applications of this compound, it is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing innovative solutions to pressing medical challenges.

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Amadis Chemical Company Limited
(CAS:864754-21-2)3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine
A863169
Purity:99%
Quantity:5g
Price ($):265.0
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